An In-depth Technical Guide to 3-methyl-N-(2-methylphenyl)benzamide
An In-depth Technical Guide to 3-methyl-N-(2-methylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-methyl-N-(2-methylphenyl)benzamide. The document delves into its chemical structure, physicochemical properties, and a probable synthesis pathway. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides comparative data from closely related analogs to offer valuable insights for researchers. The guide is structured to provide a foundational understanding for professionals in chemical research and drug development, highlighting both the known characteristics and the current gaps in knowledge for this particular molecule.
Introduction
Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules, exhibiting diverse biological activities. The substituent patterns on both the benzoyl and the aniline rings of the benzamide core can significantly influence the molecule's physicochemical properties, and by extension, its biological function. 3-methyl-N-(2-methylphenyl)benzamide is a specific analog within this class, featuring methyl substitutions on both aromatic rings. Understanding the precise chemical architecture and properties of this molecule is the first step in exploring its potential applications.
Chemical Structure and Properties
The fundamental characteristics of 3-methyl-N-(2-methylphenyl)benzamide are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| CAS Number | 97405-28-2 | [1] |
| IUPAC Name | 3-methyl-N-(2-methylphenyl)benzamide |
Molecular and Crystal Structure
Detailed crystallographic studies have elucidated the three-dimensional structure of 3-methyl-N-(2-methylphenyl)benzamide. The molecule's conformation is characterized by a notable twist in the central amide linkage. The amide group is twisted out of the plane of the 3-methylbenzoyl ring by approximately 37.95° and out of the plane of the 2-methylphenyl ring by about 37.88°. This non-planar arrangement is a key structural feature that will influence its intermolecular interactions and potential receptor binding.[2]
The two benzene rings are nearly parallel, with an inclination of only 4.2° to each other. The crystal structure is stabilized by a network of intermolecular N-H···O hydrogen bonds, which link the molecules into chains.[2] Additionally, a weak intramolecular C-H···O hydrogen bond is present, contributing to the conformational stability.[2]
Caption: Chemical structure of 3-methyl-N-(2-methylphenyl)benzamide.
Synthesis and Purification
General Synthesis Pathway
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry, typically achieved through the acylation of an amine. The most common and direct method involves the reaction of a substituted benzoyl chloride with a substituted aniline in the presence of a base. This reaction is a nucleophilic acyl substitution.
Caption: General workflow for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide.
Experimental Protocol (Generalized)
The following is a generalized, representative protocol for the synthesis of a substituted benzanilide, which can be adapted for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide.
Materials:
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3-Methylbenzoyl chloride
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2-Methylaniline (o-toluidine)
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Anhydrous dichloromethane (DCM) or Toluene
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Pyridine or Triethylamine
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylaniline (1.0 equivalent) in anhydrous DCM.
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Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 3-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-methyl-N-(2-methylphenyl)benzamide.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
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Aromatic Protons: A complex multiplet region between δ 7.0 and 8.0 ppm corresponding to the eight aromatic protons on the two rings. The substitution pattern will lead to overlapping signals.
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Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm, the chemical shift of which can be concentration and solvent dependent.
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Methyl Protons: Two distinct singlets for the two methyl groups, likely in the range of δ 2.2-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons: A series of signals in the range of δ 120-140 ppm.
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Methyl Carbons: Two signals in the aliphatic region, likely around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of a secondary amide.
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C-H Stretch (aromatic and aliphatic): Absorption bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
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C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹.
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N-H Bend (Amide II band): A significant absorption band around 1520-1550 cm⁻¹.
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C-N Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve cleavage of the amide bond, leading to the formation of the 3-methylbenzoyl cation (m/z = 119) and the 2-methylphenylaminyl radical, or the 2-methylphenyl isocyanate cation radical (m/z = 133) and the 3-methylphenyl radical.
Potential Applications and Biological Activity
Specific biological activity or applications for 3-methyl-N-(2-methylphenyl)benzamide have not been reported in the reviewed literature. However, the broader class of benzamides has a wide range of documented biological activities, suggesting potential areas of investigation for this compound.
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Drug Development: Many approved drugs and clinical candidates contain the benzamide moiety. These compounds have shown efficacy as antiemetics, antipsychotics, and gastroprokinetics, often through interaction with dopamine and serotonin receptors.
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Agrochemicals: Substituted benzamides are also utilized in the agricultural industry as herbicides and fungicides.
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Material Science: The rigid structure and hydrogen bonding capabilities of benzamides make them interesting building blocks for polymers and other materials with specific thermal and mechanical properties.
Given the structural similarities to other biologically active benzamides, 3-methyl-N-(2-methylphenyl)benzamide could be a candidate for screening in various biological assays, particularly those related to central nervous system targets.
Safety and Handling
Specific toxicological data for 3-methyl-N-(2-methylphenyl)benzamide is not available. However, as with any chemical compound, it should be handled with appropriate care in a laboratory setting.
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General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier, if available, or to consider the safety profiles of structurally similar benzamides.
Conclusion
3-methyl-N-(2-methylphenyl)benzamide is a well-defined chemical entity with a known molecular and crystal structure. While a detailed experimental characterization is not extensively documented in the public domain, its synthesis can be reasonably achieved through standard organic chemistry methodologies. This technical guide provides a framework for understanding its fundamental properties and outlines a general approach to its synthesis and characterization. For researchers in drug discovery and material science, this compound represents an accessible analog within the vast chemical space of benzamides, and further investigation into its biological and material properties is warranted.
References
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Gowda, B. T., Tokarčík, M., Rodrigues, V. Z., Kožíšek, J., & Fuess, H. (2010). 3-Methyl-N-(2-methyl-phen-yl)benzamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1849. ([Link])
